molecular formula C44H49BrN2O5 B13139530 11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

Cat. No.: B13139530
M. Wt: 765.8 g/mol
InChI Key: MWTPEWXKKIQGSV-UHFFFAOYSA-N
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Description

11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a heptacyclic core with multiple functional groups, including bromine, butoxy, and ethylhexyl substituents, making it a subject of interest in synthetic chemistry and material science.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromine and butoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone stands out due to its unique heptacyclic structure and the presence of multiple functional groups. Similar compounds include:

Properties

Molecular Formula

C44H49BrN2O5

Molecular Weight

765.8 g/mol

IUPAC Name

11-bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C44H49BrN2O5/c1-6-11-14-25(9-4)23-46-41(48)29-19-17-28-38-34(52-20-13-8-3)22-32-36-30(42(49)47(44(32)51)24-26(10-5)15-12-7-2)18-16-27(40(36)38)37-33(45)21-31(43(46)50)35(29)39(28)37/h16-19,21-22,25-26H,6-15,20,23-24H2,1-5H3

InChI Key

MWTPEWXKKIQGSV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(CC)CCCC)Br)OCCCC)C1=O

Origin of Product

United States

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